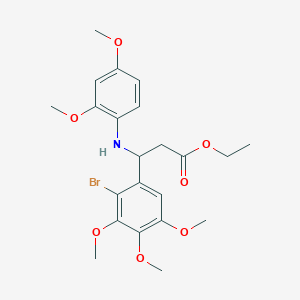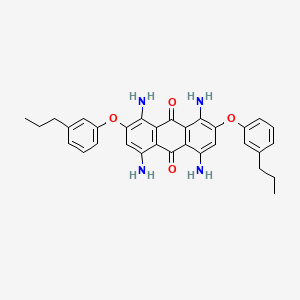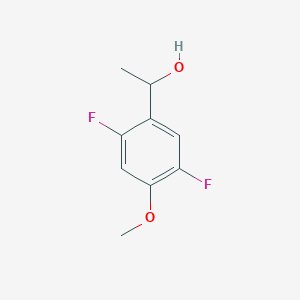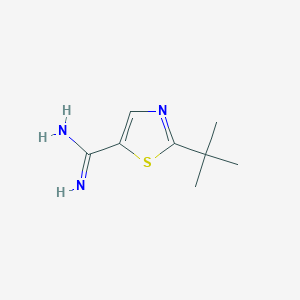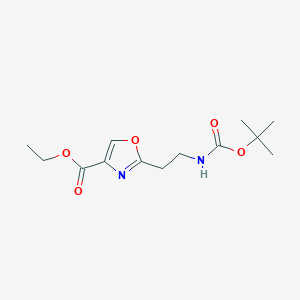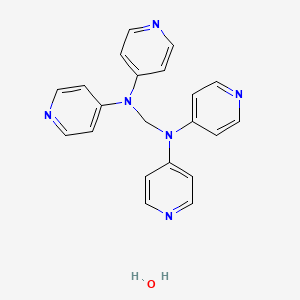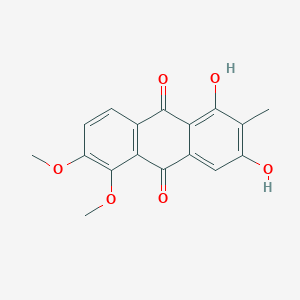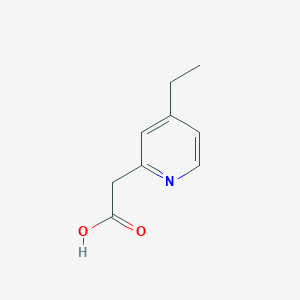
1,2-O-Isopropylidene-D-ribofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-Isopropylidene-D-ribofuranose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of an isopropylidene group protecting the 1,2-hydroxyl groups of the ribofuranose ring. It is commonly used in organic synthesis as a building block for more complex molecules, particularly in the synthesis of nucleosides and nucleotides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-O-Isopropylidene-D-ribofuranose can be synthesized from D-ribose through a series of protection and deprotection steps. One common method involves the protection of the hydroxyl groups of D-ribose using acetone in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction typically proceeds under reflux conditions, and the product is isolated by crystallization or distillation .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of protective groups and selective deprotection steps ensures the efficient production of the desired compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-O-Isopropylidene-D-ribofuranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The isopropylidene group can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like tosyl chloride (TsCl) or triflic anhydride (Tf₂O) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
1,2-O-Isopropylidene-D-ribofuranose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-O-Isopropylidene-D-ribofuranose involves its role as a protective group in organic synthesis. The isopropylidene group stabilizes the ribofuranose ring, preventing unwanted side reactions and allowing for selective functionalization of other parts of the molecule. This stabilization is crucial for the efficient synthesis of nucleosides and nucleotides, which are key components of genetic material .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-O-Isopropylidene-α-D-ribofuranose: Similar in structure but differs in the stereochemistry at the anomeric carbon.
1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of D-ribose with different protective groups.
Uniqueness
1,2-O-Isopropylidene-D-ribofuranose is unique due to its specific protective group, which provides stability and selectivity in synthetic reactions. This makes it particularly valuable in the synthesis of nucleosides and nucleotides, where precise control over the functionalization of the ribose ring is essential .
Propriétés
Formule moléculaire |
C8H14O5 |
|---|---|
Poids moléculaire |
190.19 g/mol |
Nom IUPAC |
(5R,6R,6aR)-5-(hydroxymethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7?/m1/s1 |
Clé InChI |
JAUQZVBVVJJRKM-RKEPMNIXSA-N |
SMILES isomérique |
CC1(O[C@@H]2[C@@H]([C@H](OC2O1)CO)O)C |
SMILES canonique |
CC1(OC2C(C(OC2O1)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


